1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine

Medicinal chemistry Physicochemical profiling Structure-activity relationships

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine (CAS 400088-91-7) is a synthetic small molecule belonging to the benzhydrylpiperazine class, characterized by a diphenylmethyl (benzhydryl) moiety at the N1 position and a 3-nitro-2-pyridinyl substituent at the N4 position of the piperazine ring, with a molecular formula of C22H22N4O2 and a molecular weight of 374.44 g/mol. This compound is structurally related to the broader family of diarylmethylpiperazines that have been disclosed in patent literature as possessing anti-allergic, anti-inflammatory, and platelet-activating factor (PAF) antagonistic activities.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 400088-91-7
Cat. No. B2369857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine
CAS400088-91-7
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H22N4O2/c27-26(28)20-12-7-13-23-22(20)25-16-14-24(15-17-25)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21H,14-17H2
InChIKeyTXJWXRHOZQEWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine (CAS 400088-91-7): Structural Identity and Physicochemical Profile for Research Procurement


1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine (CAS 400088-91-7) is a synthetic small molecule belonging to the benzhydrylpiperazine class, characterized by a diphenylmethyl (benzhydryl) moiety at the N1 position and a 3-nitro-2-pyridinyl substituent at the N4 position of the piperazine ring, with a molecular formula of C22H22N4O2 and a molecular weight of 374.44 g/mol . This compound is structurally related to the broader family of diarylmethylpiperazines that have been disclosed in patent literature as possessing anti-allergic, anti-inflammatory, and platelet-activating factor (PAF) antagonistic activities [1]. The presence of an electron-withdrawing nitro group at the 3-position of the pyridine ring imparts distinctive electronic and steric properties that differentiate this compound from its positional isomers (e.g., 5-nitro or 4-nitro analogs) and other N4-substituted benzhydrylpiperazine derivatives [2]. Predicted physicochemical parameters include a boiling point of 521.9±50.0 °C, a density of 1.248±0.06 g/cm³, and a pKa of 6.10±0.10, indicating moderate basicity at the piperazine nitrogen centers .

Why Benzhydrylpiperazine Analogs Cannot Be Interchanged: The Critical Role of 3-Nitro-2-Pyridinyl Substitution in 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine (CAS 400088-91-7)


Within the benzhydrylpiperazine chemotype, subtle variations in the N4 substituent profoundly alter pharmacological target engagement, physicochemical properties, and metabolic fate. The 3-nitro-2-pyridinyl group in CAS 400088-91-7 is not a generic aromatic appendage; the ortho-nitro substitution relative to the pyridine nitrogen creates an intramolecular electronic environment that affects piperazine basicity (predicted pKa 6.10) and the compound's capacity to participate in charge-transfer and hydrogen-bonding interactions with biological targets . This is in contrast to the 5-nitro positional isomer (CAS 400088-77-9) and the 4-nitro variant, where the nitro group's electronic influence on the pyridine ring differs substantially, as well as from clinically established benzhydrylpiperazines such as cetirizine, oxatomide, and hydroxyzine, which bear entirely different N4 substituents (alkoxyalkyl, benzimidazolinonyl, and hydroxyethoxyethyl groups, respectively) [1]. The nitro group also serves as a synthetic handle: it can be selectively reduced to a primary amine (1-benzhydryl-4-(3-amino-2-pyridinyl)piperazine), enabling downstream derivatization into amides, ureas, or sulfonamides—a versatile chemical strategy that is inaccessible to most non-nitro benzhydrylpiperazine analogs .

Quantitative Differentiation Evidence: 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine (CAS 400088-91-7) Versus Closest Analogs


Positional Isomer Differentiation: 3-Nitro vs. 5-Nitro-2-Pyridinyl Benzhydrylpiperazine — Predicted pKa and Electronic Profile

The predicted pKa of 1-benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is 6.10±0.10, reflecting the electron-withdrawing effect of the ortho-nitro group on the piperazine basicity . In contrast, the 5-nitro positional isomer (1-benzhydryl-4-(5-nitro-2-pyridinyl)piperazine, CAS 400088-77-9) places the nitro group para to the pyridine nitrogen, which alters the through-bond electronic communication with the piperazine ring and is expected to yield a measurably different pKa value and distinct protonation state at physiological pH . This difference in ionization state directly affects membrane permeability, solubility, and target binding, making these positional isomers non-interchangeable in biological assays.

Medicinal chemistry Physicochemical profiling Structure-activity relationships

Nitro Group as a Synthetic Diversification Handle: Reductive Conversion to 3-Amino-2-Pyridinyl Derivative Enables Amide/Urea Library Synthesis

The 3-nitro-2-pyridinyl substituent of CAS 400088-91-7 can be chemoselectively reduced (e.g., H₂/Pd-C) to yield 1-benzhydryl-4-(3-amino-2-pyridinyl)piperazine, a primary aromatic amine that serves as a versatile intermediate for generating amide, urea, sulfonamide, and heterocycle-fused libraries . This synthetic tractability is a structural privilege of the 3-nitro substitution pattern; neither the clinically established benzhydrylpiperazines (cetirizine, oxatomide, hydroxyzine) nor simple N-alkyl/aryl benzhydrylpiperazines offer an equivalent, chemoselective diversification point without requiring de novo synthesis of the entire scaffold [1]. The 5-nitro positional isomer can also be reduced, but the resulting 5-amino-2-pyridinyl derivative presents a different vector for substituent attachment relative to the piperazine core, yielding structurally and pharmacologically distinct derivatives.

Medicinal chemistry Parallel synthesis Chemical biology tool generation

Molecular Weight Differentiation from First-Generation Benzhydrylpiperazine Antihistamines: Implications for CNS Penetration and Pharmacokinetics

With a molecular weight of 374.44 g/mol, 1-benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is significantly heavier than the prototypical first-generation benzhydrylpiperazine antihistamine cyclizine (MW 266.38 g/mol; CAS 82-92-8) and comparable to or slightly lighter than the second-generation agent cetirizine (MW 388.89 g/mol) [1]. The increased molecular weight relative to cyclizine, combined with the polar nitro group (H-bond acceptor), is predicted to reduce passive blood-brain barrier (BBB) penetration, an important consideration for peripherally restricted antihistamine design. However, unlike cetirizine, which carries a carboxylic acid group (zwitterionic at physiological pH, further limiting CNS entry), CAS 400088-91-7 lacks an ionizable acid function, potentially resulting in an intermediate CNS penetration profile that may be advantageous or disadvantageous depending on the therapeutic indication [2].

Drug design Blood-brain barrier permeability ADME optimization

Patent-Class Structural Differentiation: Ortho-Nitro Pyridyl Substitution as a Distinct Pharmacophoric Element in Anti-Allergic Benzhydrylpiperazine Scaffolds

European Patent EP 0113226 A1 and US Patent 5,432,175 disclose broad generic claims covering benzhydrylpiperazine derivatives wherein the N4 substituent is a pyridyl group optionally substituted with nitro, amino, or acylamino groups [1]. Within this patent space, the specific combination of a benzhydryl group at N1 and a 3-nitro-2-pyridinyl group at N4 (as in CAS 400088-91-7) represents a distinct structural exemplar. The ortho relationship between the nitro group and the pyridine nitrogen creates a unique electronic environment not present in the 4-nitro-2-pyridinyl or 5-nitro-2-pyridinyl variants, nor in the 3-nitrophenyl analog (1-benzhydryl-4-[(3-nitrophenyl)methyl]piperazine) which lacks the pyridine nitrogen entirely [2]. This electronic distinction is anticipated to manifest in differential target binding, as the pyridine nitrogen can participate in hydrogen bonding and metal coordination interactions that are absent in the phenyl analog. Importantly, the patent literature explicitly claims that compounds of this class possess anti-allergic and PAF-antagonistic activities, establishing the therapeutic relevance context for this specific substitution pattern [1].

Patent analysis Pharmacophore modeling Intellectual property

Optimal Research and Procurement Scenarios for 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine (CAS 400088-91-7)


Medicinal Chemistry SAR Exploration: Lead Optimization Campaigns Targeting Anti-Allergic or Anti-Inflammatory Indications

Research groups pursuing benzhydrylpiperazine-based anti-allergic or PAF-antagonistic agents can employ CAS 400088-91-7 as a key intermediate or scaffold for systematic SAR studies. The nitro group at the 3-position of the pyridine ring provides a unique electronic environment (predicted pKa 6.10) that is distinct from the 5-nitro isomer, and can be chemoselectively reduced to an amine for rapid parallel library synthesis of amides, ureas, and sulfonamides . This approach enables efficient exploration of the N4 substituent space without requiring de novo scaffold construction for each analog, as supported by the synthetic methodology documented in patent EP 0113226 A1 [1].

Computational Chemistry and Pharmacophore Modeling: Benchmarking Ortho-Nitro Pyridine Electronic Effects

The ortho-nitro-2-pyridinyl substituent creates a distinctive electronic topology that can serve as a computational benchmark for modeling nitro group effects on piperazine basicity, hydrogen-bonding capacity, and metal-chelation potential. The predicted pKa of 6.10, combined with the molecular weight of 374.44 g/mol, places this compound in a property space between first-generation (cyclizine, MW 266) and second-generation (cetirizine, MW 389) antihistamines . Computational chemists can use this compound to parameterize force fields or validate DFT calculations for nitro-substituted heteroaromatic systems, an exercise not feasible with simpler N-alkyl benzhydrylpiperazines that lack the nitro-pyridine moiety.

Chemical Biology Tool Generation: Precursor for Affinity Probes and Bifunctional Conjugates

The latent aniline functionality (accessible via reduction of the 3-nitro group) makes CAS 400088-91-7 a strategic precursor for generating chemical biology tools such as photoaffinity probes, fluorescent conjugates, or biotinylated derivatives for target identification studies . Unlike cetirizine or hydroxyzine, which lack an aromatic amine handle, the reduced form (1-benzhydryl-4-(3-amino-2-pyridinyl)piperazine) can be directly coupled to activated esters, isothiocyanates, or sulfonyl chlorides under mild conditions, preserving the benzhydrylpiperazine pharmacophore while appending reporter or affinity tags. This synthetic versatility is a distinctive advantage when selecting a benzhydrylpiperazine scaffold for chemical biology applications.

Intellectual Property and Competitive Intelligence: Freedom-to-Operate Assessment Around Benzhydrylpiperazine Derivatives

For pharmaceutical IP analysts and competitive intelligence teams, CAS 400088-91-7 represents a specific exemplar within the genus claimed by EP 0113226 A1 and US 5,432,175, which broadly cover pyridyl-substituted benzhydrylpiperazines with anti-allergic activity [1]. By procuring and characterizing this specific compound, organizations can establish experimental evidence to support patent landscape analyses, design-around strategies, or novelty assessments for new chemical entities within this competitive therapeutic space. The structural distinction between the 3-nitro-2-pyridinyl, 5-nitro-2-pyridinyl, and 3-nitrophenyl analogs is critical for demonstrating non-obviousness in new patent filings.

Quote Request

Request a Quote for 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.